molecular formula C8H14O B2590634 (2R)-2-Propan-2-ylcyclopentan-1-one CAS No. 1621700-18-2

(2R)-2-Propan-2-ylcyclopentan-1-one

Cat. No.: B2590634
CAS No.: 1621700-18-2
M. Wt: 126.199
InChI Key: RKZBBVUTJFJAJR-SSDOTTSWSA-N
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Description

(2R)-2-Propan-2-ylcyclopentan-1-one is a chiral cyclopentanone derivative. This compound is characterized by the presence of a cyclopentane ring substituted with an isopropyl group at the second carbon atom. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Propan-2-ylcyclopentan-1-one can be achieved through several methods. One common approach involves the enantioselective reduction of 2-Propan-2-ylcyclopentanone using chiral catalysts. This method ensures the production of the desired (2R) enantiomer with high enantiomeric excess.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve the desired stereochemistry efficiently. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Propan-2-ylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R)-2-Propan-2-ylcyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Propan-2-ylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Propan-2-ylcyclopentan-1-one: The enantiomer of (2R)-2-Propan-2-ylcyclopentan-1-one with different stereochemistry.

    Cyclopentanone: The parent compound without the isopropyl substitution.

    2-Methylcyclopentanone: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

(2R)-2-propan-2-ylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZBBVUTJFJAJR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621700-18-2
Record name (2R)-2-(propan-2-yl)cyclopentan-1-one
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